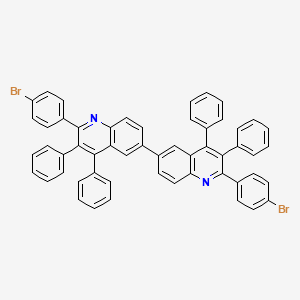![molecular formula C39H44O4 B14218147 Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-47-2](/img/structure/B14218147.png)
Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol is a complex organic compound characterized by the presence of a benzoic acid moiety and a phenylmethanol group substituted with a decylanthracenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler compound with a carboxyl group attached to a benzene ring.
Phenylmethanol: Contains a hydroxyl group attached to a benzene ring.
Anthracene derivatives: Compounds with similar aromatic structures but different substituents.
Uniqueness
Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol is unique due to its combination of structural features, which confer specific chemical and physical properties. The presence of the decylanthracenylmethoxy group enhances its potential for applications in organic electronics and materials science.
Propiedades
Número CAS |
823788-47-2 |
|---|---|
Fórmula molecular |
C39H44O4 |
Peso molecular |
576.8 g/mol |
Nombre IUPAC |
benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C32H38O2.C7H6O2/c1-2-3-4-5-6-7-8-9-17-27-28-18-10-12-20-30(28)32(31-21-13-11-19-29(27)31)24-34-26-16-14-15-25(22-26)23-33;8-7(9)6-4-2-1-3-5-6/h10-16,18-22,33H,2-9,17,23-24H2,1H3;1-5H,(H,8,9) |
Clave InChI |
DVWDMPFZGPAFNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC=CC(=C4)CO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)
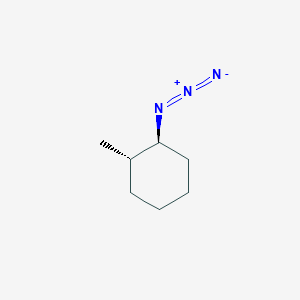
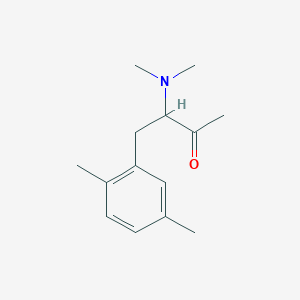
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)
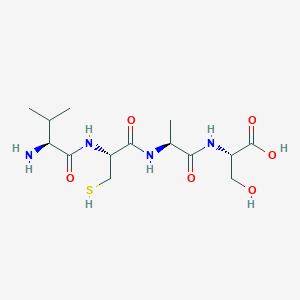
![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)

![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
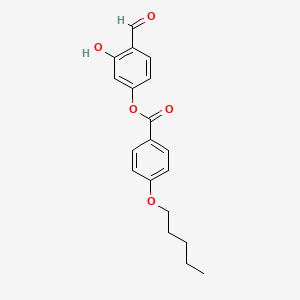
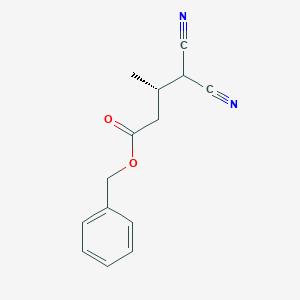

![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)
